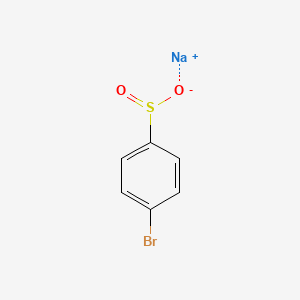

Sodium 4-bromobenzenesulfinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-bromobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSOUHVHPWODGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34176-08-4 | |

| Record name | sodium 4-bromobenzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategic Approaches for Sodium 4 Bromobenzenesulfinate

Direct Sulfonation Protocols for Aryl Halides

The direct conversion of aryl halides to arylsulfinates represents an efficient synthetic strategy. Palladium-catalyzed reactions have emerged as a powerful tool for this transformation, enabling the direct sulfination of aryl bromides such as bromobenzene (B47551). These protocols often utilize a source of sulfur dioxide, either as the gas itself or from a more manageable surrogate.

In these catalytic cycles, a palladium(0) species undergoes oxidative addition to the aryl halide (e.g., bromobenzene). The resulting arylpalladium(II) complex can then insert sulfur dioxide. Subsequent steps, often involving a base, lead to the formation of the desired sodium arylsulfinate and regeneration of the palladium(0) catalyst. The use of specific ligands can be crucial for optimizing the efficiency and selectivity of this process.

Halogenation and Subsequent Sulfonation Routes

An alternative, though less direct, approach involves the halogenation of a pre-sulfonated aromatic ring or the sulfonation of a pre-halogenated one. For instance, one could theoretically start with sodium benzenesulfinate (B1229208) and introduce a bromine atom at the para position. However, controlling the regioselectivity of electrophilic bromination on an activated ring system can be challenging and may lead to a mixture of ortho and para isomers.

Conversely, the direct sulfonation of bromobenzene can be employed to produce 4-bromobenzenesulfonic acid, which would then require reduction to the corresponding sulfinic acid. This multi-step process, while feasible, is often less atom-economical than more direct methods. The sulfonyl group can also be used as a "blocking group" to direct other substituents to the ortho position, after which the sulfonyl group is removed. This strategy, however, is designed to achieve a different substitution pattern than that of the target molecule.

DABSO-Mediated Synthesis of Arylsulfinates

A significant advancement in the synthesis of arylsulfinates has been the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid surrogate for gaseous sulfur dioxide. nih.govepa.gov This reagent provides a safer and more convenient method for introducing the SO2 moiety.

A common protocol involves the conversion of an aryl bromide into an organometallic reagent, such as an aryl magnesium or aryl lithium species, through reaction with magnesium metal or an organolithium reagent, respectively. nih.gov This organometallic intermediate then reacts with DABSO to form a metal sulfinate salt. Subsequent treatment with an aqueous solution of a sodium salt, such as sodium carbonate, facilitates a cation exchange to yield the final sodium arylsulfinate product. nih.gov This two-step procedure is particularly effective for a wide range of aryl bromides, including those with electron-poor substituents. epa.govdiva-portal.org

| Starting Material | Key Reagents | Intermediate | Final Product | Typical Yield |

|---|---|---|---|---|

| Aryl Bromide | 1. Mg or n-BuLi 2. DABSO 3. Na2CO3(aq) | Aryl Magnesium/Lithium Sulfinate | Sodium Arylsulfinate | Good to Excellent |

Preparation from Arylsulfonyl Chlorides

One of the most established and widely used methods for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride. nih.gov For the target compound, this involves the reduction of 4-bromobenzenesulfonyl chloride.

A common and effective reducing agent for this transformation is sodium sulfite (B76179) (Na2SO3). The reaction is typically carried out in an aqueous medium, often with the addition of a base like sodium bicarbonate (NaHCO3) to neutralize the acidic byproducts. chemicalbook.com The sulfonyl chloride is reduced to the sulfinate, with the sodium salt precipitating from the reaction mixture upon cooling or after partial removal of the solvent. This method is generally high-yielding and utilizes readily available and inexpensive reagents.

| Reagent | Conditions | Product | Advantage |

| Sodium Sulfite (Na2SO3) / Sodium Bicarbonate (NaHCO3) | Water, 70-80 °C | Sodium 4-bromobenzenesulfinate (B8426795) | High yield, inexpensive reagents |

Synthesis from Thioesters via Oxidation Pathways

A potential, though less direct, synthetic route to sodium 4-bromobenzenesulfinate involves the oxidation of a suitable thio-precursor. This pathway could begin with 4-bromothiophenol (B107966), which itself can be synthesized by the reduction of 4-bromobenzenesulfonyl chloride using reagents like red phosphorus and iodine. wikipedia.orgchemicalbook.com

The 4-bromothiophenol can then be converted into a thioester. The subsequent step would involve the selective oxidation of the thioester to the corresponding sulfinate. While the oxidation of thioesters to sulfinate esters has been reported, this multi-step route to the sodium salt is less common and may present challenges in controlling the oxidation state to avoid the formation of the corresponding sulfonate.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic protocol is highly dependent on the optimization of various reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts, thus ensuring high selectivity.

For palladium-catalyzed direct sulfination reactions, key parameters to optimize include the choice of palladium precursor, the nature of the ligand, the solvent system, the reaction temperature, and the base employed. The ligand, in particular, can have a profound impact on the catalytic activity and selectivity.

In the DABSO-mediated synthesis, the temperature at which the organometallic reagent is formed and its subsequent reaction with DABSO are critical. Stoichiometry of the reagents also plays a crucial role in achieving high conversion and yield.

For the reduction of 4-bromobenzenesulfonyl chloride, the reaction temperature and the molar ratio of the sulfonyl chloride to the reducing agent (e.g., sodium sulfite) are important factors. Careful control of these parameters can prevent side reactions and ensure the complete conversion of the starting material. The pH of the reaction medium, controlled by a buffer such as sodium bicarbonate, is also a key parameter for achieving optimal results. google.com Proper workup and purification procedures are then essential to isolate the this compound in high purity.

| Parameter | Influence on Reaction |

| Temperature | Affects reaction rate and can influence selectivity. Higher temperatures may lead to decomposition or side reactions. |

| Solvent | Can impact the solubility of reactants and intermediates, thereby affecting reaction rates and yields. |

| Catalyst/Ligand | In catalytic processes, the choice of catalyst and ligand is crucial for activity, selectivity, and substrate scope. |

| Stoichiometry | The molar ratios of reactants can determine the extent of reaction and the formation of byproducts. |

| pH | In aqueous reactions, pH can influence the stability of reactants and products, as well as the reaction mechanism. |

Mechanistic Investigations of Sodium 4 Bromobenzenesulfinate Reactivity

Nucleophilic Reactivity of the Sulfinate Anion

The 4-bromobenzenesulfinate (B8426795) anion is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the sulfur atom and the oxygen atoms. This characteristic allows it to react at either site, leading to different classes of compounds. The preferred site of attack is largely governed by the nature of the electrophilic partner and the reaction conditions, a concept often explained by Hard and Soft Acid-Base (HSAB) theory.

The most common nucleophilic pathway for the 4-bromobenzenesulfinate anion involves attack through the sulfur atom. The sulfur center is considered a "soft" nucleophile and therefore preferentially reacts with soft electrophiles, such as alkyl halides. libretexts.org This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfinate anion displaces a leaving group on an sp³-hybridized carbon atom. youtube.comchemguide.co.uk The product of this S-alkylation is a sulfone, a functional group of significant importance in medicinal chemistry and materials science.

For instance, the reaction of sodium 4-bromobenzenesulfinate with a primary alkyl halide like 1-bromopropane (B46711) results in the formation of 1-(4-bromophenylsulfonyl)propane. chemguide.co.uk The reaction involves a backside attack by the sulfur atom on the carbon atom bearing the bromine, leading to the inversion of stereochemistry if the carbon is a chiral center. youtube.com This process, sometimes referred to as sulfinatodehalogenation, is a reliable method for forming carbon-sulfur bonds. researchgate.net

| Electrophile | Product | Reaction Type |

|---|---|---|

| Methyl Iodide | 1-Bromo-4-(methylsulfonyl)benzene | SN2 |

| Benzyl Bromide | 1-Bromo-4-(benzylsulfonyl)benzene | SN2 |

| Allyl Chloride | Allyl 4-bromophenyl sulfone | SN2 |

Alternatively, the 4-bromobenzenesulfinate anion can react through one of its oxygen atoms, which act as "hard" nucleophilic centers. This O-attack pathway leads to the formation of sulfinate esters. This mode of reactivity is favored when the sulfinate anion reacts with hard electrophiles. Examples of hard electrophiles include protonating agents, Lewis acids, and certain alkylating agents like trialkyloxonium salts or alkyl halides in the presence of silver salts, which promote the formation of a hard carbocation.

The formation of sulfinate esters is generally less common than sulfone formation in standard alkylation reactions but can become significant under specific conditions. For example, the reaction with a hard electrophile like a chlorosilane would be expected to yield a silyl (B83357) sulfinate through O-silylation.

The competition between S-attack and O-attack is a classic example of the ambident reactivity of the sulfinate anion. The outcome of the reaction is dictated by several factors, with the principles of HSAB theory providing a robust predictive framework.

Nature of the Electrophile : As discussed, soft electrophiles (e.g., primary alkyl halides, α,β-unsaturated carbonyls) favor reaction at the soft sulfur center. Hard electrophiles (e.g., protons, silyl halides, acyl chlorides) favor reaction at the hard oxygen center.

Solvent : Polar aprotic solvents, which solvate the cation but leave the anion relatively free, tend to enhance the nucleophilicity of both centers but can influence the S/O ratio. Polar protic solvents can solvate the oxygen atoms through hydrogen bonding, potentially hindering O-attack and favoring S-attack.

Counter-ion : The nature of the cation (e.g., Na⁺, K⁺, Li⁺) can influence the aggregation state and the charge distribution in the sulfinate anion, thereby affecting the ratio of S- to O-alkylation.

| Factor | Favors S-Attack (Sulfone Formation) | Favors O-Attack (Sulfinate Ester Formation) |

|---|---|---|

| Electrophile Type | Soft (e.g., CH₃I, CH₂=CH-COR) | Hard (e.g., H⁺, R₃SiCl, RCOCl) |

| Reaction Mechanism | SN2-type conditions | SN1-type conditions (hard carbocation) |

| Solvent | Polar protic solvents may favor S-attack | Conditions stabilizing the oxygen anion |

Radical Chemistry and Arylsulfinate-Derived Radicals

Beyond its nucleophilic character, this compound serves as an excellent precursor for generating sulfur-centered radicals under oxidative or photoredox conditions. These radical species open up a different set of synthetic possibilities, particularly for the functionalization of unsaturated systems.

While the generation of sulfonyl radicals (ArSO₂•) from sulfinates is a common and well-studied process, the formation of thiyl radicals (ArS•) represents a less frequent but mechanistically distinct pathway. Thiyl radicals can be generated from sodium sulfinates under specific visible-light photoredox catalysis conditions. sci-hub.st This transformation is believed to occur through multiple single electron transfer (SET) reduction events, distinguishing it from the oxidative generation of sulfonyl radicals. sci-hub.st Although sometimes considered a parasitic or side reaction in processes designed for sulfonylation, the deliberate generation of these thiyl radical species offers a unique approach to C–S bond formation. sci-hub.st

A more prevalent radical pathway involves the single-electron oxidation of the sulfinate anion to produce a 4-bromobenzenesulfonyl radical (BrC₆H₄SO₂•). This species is a highly useful intermediate for the sulfonylfunctionalization of alkenes and alkynes. The addition of sulfonyl radicals to unsaturated C-C bonds is an effective method for creating highly functionalized sulfone-containing molecules. nih.gov

The general mechanism involves three key steps:

Initiation : Oxidation of this compound generates the 4-bromobenzenesulfonyl radical.

Propagation : The sulfonyl radical adds to an unsaturated substrate, such as an alkene or alkyne, to form a new carbon-centered radical intermediate. nih.gov

Termination/Trapping : This carbon-centered radical is then trapped or undergoes a further reaction, such as atom transfer, oxidation, or cyclization, to yield the final product. nih.gov

This radical-mediated approach allows for the vicinal difunctionalization of unsaturated bonds, where a sulfonyl group and another functional group are installed across the C-C multiple bond. researchgate.net The reaction exhibits broad functional group tolerance and provides access to complex molecular scaffolds that are challenging to synthesize via other methods. nih.gov

| Radical Species | Generation Method | Unsaturated Substrate | General Product Type |

|---|---|---|---|

| 4-Bromobenzenesulfonyl Radical (ArSO₂•) | Single-Electron Oxidation | Alkene | β-Functionalized Alkyl Sulfone |

| 4-Bromobenzenesulfonyl Radical (ArSO₂•) | Single-Electron Oxidation | Alkyne | β-Functionalized Vinyl Sulfone |

| 4-Bromobenzenethiyl Radical (ArS•) | Photoredox Catalysis (Reduction) | Alkene/Alkyne | Alkenyl/Aryl Sulfide (via addition) |

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound and related aryl sulfinates serve as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, functioning as alternatives to traditional organoboron reagents used in the Suzuki-Miyaura reaction. nih.govacs.org These desulfinative cross-coupling reactions typically pair an aryl sulfinate with an aryl halide or triflate to form a biaryl product.

The catalytic cycle for the desulfinative cross-coupling of an aryl sulfinate with an aryl bromide is generally understood to proceed through the following key steps: nih.govnih.gov

Reductive Activation : The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. This can be mediated by the homocoupling of two sulfinate molecules. nih.gov

Oxidative Addition : The aryl bromide (Ar¹-Br) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate, [Ar¹-Pd(L)₂-Br].

Transmetalation : The sodium aryl sulfinate (Ar²-SO₂Na) coordinates to the palladium center, followed by transmetalation to form a palladium sulfinate intermediate, [Ar¹-Pd(L)₂-Ar²SO₂].

Sulfur Dioxide Extrusion : The palladium sulfinate intermediate loses a molecule of sulfur dioxide (SO₂), a process known as desulfination, to yield a diarylpalladium(II) complex, [Ar¹-Pd(L)₂-Ar²].

Reductive Elimination : The diarylpalladium(II) complex undergoes reductive elimination to release the biaryl product (Ar¹-Ar²) and regenerate the catalytically active Pd(0) species.

Mechanistic studies have revealed that for carbocyclic sulfinates, like this compound, the rate-determining step is often the transmetalation. In contrast, for certain heterocyclic sulfinates, the extrusion of SO₂ can be the turnover-limiting step. nih.gov The use of a bidentate phosphine (B1218219) ligand has been found to be crucial for achieving good yields in these cross-coupling reactions. researchgate.net

Table 1: Key Steps in Palladium-Catalyzed Desulfinative Cross-Coupling

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | Aryl halide adds to Pd(0) | Ar¹-Pd(II)-X |

| Transmetalation | Sulfinate salt displaces halide | Ar¹-Pd(II)-SO₂Ar² |

| SO₂ Extrusion | Loss of sulfur dioxide | Ar¹-Pd(II)-Ar² |

| Reductive Elimination | Formation of biaryl product and regeneration of Pd(0) | Pd(0) + Ar¹-Ar² |

Palladium(II)-Catalyzed Desulfinative Reactions with Nitriles

This compound can undergo palladium-catalyzed desulfinative reactions with nitriles, providing a synthetic route to aryl ketones. This transformation involves the addition of the aryl group from the sulfinate across the carbon-nitrogen triple bond of the nitrile, followed by hydrolysis of the resulting imine intermediate.

In a study on the direct synthesis of aryl ketones, various sodium arylsulfinates were reacted with nitriles in the presence of a palladium catalyst. The reaction proceeds via a desulfinative addition mechanism. nih.gov The likely catalytic cycle involves the formation of an arylpalladium species from the sodium arylsulfinate, which then adds to the nitrile. The resulting intermediate is subsequently hydrolyzed upon workup to yield the ketone.

Furthermore, a palladium-catalyzed desulfinative cyanation of sodium arylsulfinates has been developed to produce aryl nitriles. This process represents a formal replacement of the sulfinate group with a cyanide group and provides a convenient method for accessing these important compounds from readily available sulfinate salts. nih.govrsc.org

Table 2: Palladium-Catalyzed Desulfinative Reactions of Sodium Arylsulfinates with Nitriles

| Reactant 2 | Product Type | Catalyst System (Example) | Reference |

|---|---|---|---|

| Benzonitrile | Aryl Ketone | Pd(OAc)₂ | nih.gov |

| Acetonitrile (B52724) | Aryl Ketone | Pd(OAc)₂ | nih.gov |

Copper-Mediated Transformations

Copper catalysts can effectively mediate the cross-coupling of this compound with various partners. These transformations are valuable for forming carbon-sulfur and nitrogen-sulfur bonds.

One significant application is the copper-catalyzed coupling of (hetero)aryl halides with sodium sulfinates to produce (hetero)aryl sulfones. While early methods required stoichiometric amounts of copper and high temperatures, newer systems utilize catalytic amounts of copper salts in conjunction with specific ligands, such as those derived from 4-hydroxy-L-proline, allowing the reaction to proceed under milder conditions. scispace.com These methods have been successfully applied to couple sodium sulfinates with a range of (hetero)aryl chlorides and bromides. scispace.com

Copper catalysis also enables three-component reactions. For instance, a copper-catalyzed 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes has been developed using sodium sulfinates as the sulfonyl radical precursor. This reaction proceeds at room temperature and involves the generation of a sulfonyl radical, its addition to the alkene, and a subsequent copper-catalyzed cross-coupling with an aryl boronic acid to form β,β-diaryl sulfones. rsc.org

Additionally, copper-catalyzed redox coupling reactions between nitroarenes and sodium sulfinates have been reported to produce aromatic sulfonamides. In this process, the nitroarene serves as the nitrogen source and is reduced in situ, while the sodium sulfinate acts as both the sulfonylating agent and the reductant. researchgate.net

Table 3: Examples of Copper-Mediated Reactions with Sodium Sulfinates

| Coupling Partner(s) | Product Type | Key Features | Reference |

|---|---|---|---|

| (Hetero)aryl Chlorides/Bromides | (Hetero)aryl Sulfones | Catalytic Cu, ligand-assisted | scispace.com |

| Vinylarenes, Aryl Boronic Acids | β,β-Diaryl Sulfones | Three-component, radical pathway | rsc.org |

Metal-Free Reaction Pathways

Acid/Phosphine-Induced Thiolation Reactions

In the absence of transition metals, this compound can be utilized as a precursor for thiolation reactions when activated by a combination of an acid and a phosphine, such as triphenylphosphine (B44618) (PPh₃). This methodology provides a route to form carbon-sulfur bonds via the in situ generation of a thiyl radical.

A reported method for the regioselective thiolation of para-quinone methides (p-QMs) employs sodium aryl sulfinates under acid/phosphine-induced conditions. polyu.edu.hknih.gov The reaction is proposed to proceed through a radical mechanism. The sodium sulfinate is first protonated by the acid to form the corresponding sulfinic acid. The phosphine then acts as a reducing agent, deoxygenating the sulfinic acid to generate a highly reactive sulfenate intermediate, which then leads to the formation of a thiyl radical (ArS•).

The generated thiyl radical subsequently adds to the carbon-carbon double bond of the para-quinone methide in a regioselective manner. polyu.edu.hknih.gov This radical addition is followed by a hydrogen atom transfer step to yield the final thiolated product. This protocol is compatible with a variety of sodium aryl sulfinates, including this compound, and a range of p-QMs, affording the desired products in good to excellent yields. polyu.edu.hk

Visible-light promotion can also be used in conjunction with phosphine mediation to generate arylthiyl radicals from sodium arylsulfinates for the synthesis of thioesters and thioalkynes. The addition of an acid can facilitate the generation of these radicals by shifting the equilibrium from the sulfinate salt to the more reactive sulfinic acid. rsc.orgresearchgate.net

Table 4: Components of the Acid/Phosphine-Induced Thiolation System

| Component | Role | Example |

|---|---|---|

| Sodium Arylsulfinate | Thiyl Radical Precursor | This compound |

| Acid | Proton Source/Activator | H₂SO₄ |

| Phosphine | Reducing Agent | PPh₃ |

Intermolecular Heck-Type Sulfonylation of Alkenes

The intermolecular Heck-type sulfonylation of alkenes represents a powerful method for the formation of carbon-sulfur bonds, leading to the synthesis of valuable vinyl sulfones. This compound serves as a key precursor for the 4-bromophenylsulfonyl moiety in these transformations. Research in this area has explored various catalytic systems to effect this transformation, including metal-free and palladium-catalyzed approaches.

A notable example is the palladium-catalyzed allylic C-H sulfonylation of terminal alkenes. In a specific study, the reaction of a terminal alkene with this compound in the presence of a palladium catalyst yielded the corresponding allylic sulfone. It was observed that the carbon-bromine bond of the sulfinate was not affected under these reaction conditions. uninsubria.it

While a comprehensive dataset for the Heck-type sulfonylation of a wide variety of alkenes specifically with this compound is not extensively documented in a single source, the general reactivity of arylsulfinates in such reactions has been established. For instance, in a unified metal-free intermolecular Heck-type sulfonylation protocol, it has been shown that para-substituted aryl sulfinates, including those with electron-withdrawing groups like the bromo-substituent, are well-tolerated, leading to the formation of the corresponding cine-sulfonylation products in good yields. This suggests that this compound would be a viable substrate in this type of transformation.

The table below summarizes representative examples of intermolecular Heck-type sulfonylation of alkenes with sulfinate salts, illustrating the scope of this reaction.

Elucidation of Reaction Intermediates and Transition States

The mechanism of the sulfonylation of alkenes with sulfinate salts is believed to proceed through radical or organometallic intermediates, depending on the reaction conditions. The elucidation of these transient species is crucial for understanding the reaction pathway and for the rational design of more efficient catalytic systems.

In radical-mediated pathways, the reaction is often initiated by the oxidation of the sulfinate anion to a sulfonyl radical. This can be achieved using various oxidants or through photoredox catalysis. The resulting 4-bromobenzenesulfonyl radical then adds to the double bond of the alkene to form a carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom abstraction or oxidation followed by elimination, to afford the final vinyl sulfone product.

The nature of the intermediates can also be influenced by the presence of a metal catalyst. In palladium-catalyzed reactions, the mechanism may involve the formation of an organopalladium intermediate. For example, in the Heck reaction, a Pd(0) species undergoes oxidative addition to an aryl or vinyl halide. In the context of sulfonylation with this compound, a plausible pathway could involve the formation of a Pd(II)-sulfonyl species, which then participates in the carbopalladation of the alkene. Subsequent β-hydride elimination would then yield the vinyl sulfone product and regenerate the Pd(0) catalyst.

The following table lists the chemical compounds mentioned in this article.

Applications of Sodium 4 Bromobenzenesulfinate in Advanced Organic Synthesis

Building Block for Diverse Organosulfur Compounds

Sodium 4-bromobenzenesulfinate (B8426795) serves as a fundamental building block for the synthesis of a broad spectrum of organosulfur compounds. researchgate.netnih.govsemanticscholar.org The sulfinate moiety can act as a precursor to sulfonyl, sulfenyl, or sulfinyl groups depending on the specific reaction conditions employed. researchgate.net This flexibility allows chemists to introduce sulfur-containing functional groups into organic molecules, which is of significant interest due to the prevalence of organosulfur motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov Its role as a versatile precursor is central to creating valuable sulfur-containing molecules through various bond-forming reactions, including S-S, N-S, and C-S bonds. nih.govsemanticscholar.org

| Resulting Compound Class | Bond Formation Type | Synthetic Utility |

| Sulfones | C-S | Key structural motif in numerous biologically active molecules. researchgate.net |

| Sulfonamides | N-S | Prevalent in a wide range of pharmaceutical drugs. researchgate.net |

| Thiosulfonates | S-S | Important intermediates and reagents in organic synthesis. nih.govorganic-chemistry.org |

| Sulfides | C-S | Versatile intermediates for further chemical transformations. nih.gov |

Reagent in Biaryl Compound Synthesis

A significant application of sodium 4-bromobenzenesulfinate is in the synthesis of biaryl structures, which are core components of many pharmaceuticals and advanced materials. nih.govnih.gov This is achieved through palladium-catalyzed desulfinative cross-coupling reactions. In this process, the entire sulfinate group is replaced, and a new carbon-carbon bond is formed between the bromo-phenyl ring and another aryl group, typically derived from an aryl halide. researchgate.net This methodology provides a convenient alternative to traditional cross-coupling reactions for constructing biaryl systems. researchgate.net The reaction capitalizes on the ability of palladium catalysts to facilitate the cleavage of the C-S bond and promote the formation of a new C-C bond.

Precursor for Functional Group Interconversions (e.g., C-S, C-C, C-N bonds)

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. This compound is an excellent precursor for several key bond-forming reactions.

C-S Bond Formation: The most prominent application of sodium sulfinates is in the formation of carbon-sulfur bonds. rsc.orgresearchgate.net They react readily with a variety of carbon electrophiles to produce sulfones. nih.gov For instance, reactions with alkyl halides, aryl halides, or activated alkenes under appropriate catalytic conditions lead to the formation of alkyl-aryl sulfones, diaryl sulfones, and vinyl sulfones, respectively. nih.govorganic-chemistry.org Transition-metal-free approaches have also been developed, such as the reaction with arynes to yield diaryl sulfones. semanticscholar.org

C-C Bond Formation: As detailed in the synthesis of biaryls, this compound can be used to forge new carbon-carbon bonds through desulfinative coupling reactions. researchgate.net This represents a powerful method for constructing complex carbon skeletons where the sulfinate group acts as a leaving group to facilitate the coupling of two aryl fragments.

C-N Bond Formation: While the direct formation of a C-N bond by displacing the sulfinate group is less common, the compound is a critical precursor for creating sulfonamides, which involves the formation of a sulfur-nitrogen (S-N) bond. nih.govsemanticscholar.org In these reactions, the sulfinate is oxidized and coupled with an amine or another nitrogen source. organic-chemistry.org The resulting sulfonamide links a carbon framework to a nitrogen atom via a sulfonyl bridge, a crucial linkage in many therapeutic agents. researchgate.netnih.gov

| Bond Formed | Reaction Type | Resulting Functional Group/Scaffold |

| C-S | Nucleophilic attack / Cross-coupling | Sulfone, Sulfide nih.govsemanticscholar.org |

| C-C | Desulfinative Cross-Coupling | Biaryl researchgate.net |

| S-N | Oxidative Amination | Sulfonamide nih.govorganic-chemistry.org |

Synthesis of Specialized Organic Derivatives

This compound is instrumental in the targeted synthesis of several important classes of organic sulfur derivatives.

Sulfones: Sulfones are a primary product derived from this reagent. They can be synthesized through various methods, including the reaction of the sulfinate with alkyl or aryl halides, often catalyzed by transition metals like palladium or copper. organic-chemistry.org A notable one-pot, three-component synthesis involves the reaction of an organometallic reagent (e.g., Grignard) with a sulfur dioxide surrogate, followed by the in-situ trapping of the resulting metal sulfinate with an electrophile to yield the sulfone. nih.gov This allows for the creation of diverse sulfone structures, including β-keto sulfones and diaryl sulfones. nih.govchemicalbook.com

Thiosulfonates: These compounds, characterized by an R-SO₂-S-R' linkage, are readily prepared from this compound. A common and efficient method involves the copper- or iron-catalyzed aerobic coupling of the sulfinate with thiols or disulfides. nih.govorganic-chemistry.org This reaction proceeds through the formation of sulfenyl and sulfonyl radicals that subsequently couple to form the S-S bond. organic-chemistry.org

Sulfonamides: The synthesis of sulfonamides from this compound is a well-established and important transformation. researchgate.net The reaction typically involves an oxidative coupling with various amines. nih.gov For example, iodine-catalyzed oxidative amination provides a convenient, transition-metal-free route to a wide array of sulfonamides under mild conditions. semanticscholar.org

| Derivative | Key Reactants | General Conditions |

| Sulfones | Alkyl/Aryl Halides, Arynes, Alkenes | Palladium or Copper catalysis; Metal-free aryne trapping organic-chemistry.orgsemanticscholar.org |

| Thiosulfonates | Thiols, Disulfides | Copper or Iron catalysis, aerobic conditions nih.govorganic-chemistry.org |

| Sulfonamides | Amines, Azoles | Oxidative coupling (e.g., with I₂, NXS) nih.gov |

Contributions to Complex Molecular Architecture Construction

The true power of this compound is realized in its application to the construction of complex and high-value molecules. The sulfonyl group, readily introduced using this reagent, is a key functional group in a multitude of biologically active compounds, including antibacterial and anti-HIV agents. researchgate.netnih.gov

The ability to form C-S, S-N, and S-S bonds allows for the modular assembly of intricate structures. nih.gov Furthermore, its role in desulfinative C-C coupling provides a direct pathway to complex biaryl scaffolds, which are privileged structures in medicinal chemistry. nih.govresearchgate.net The bromo-substituent on the aromatic ring serves as a synthetic handle for further diversification. After the sulfinate group has been used to form a desired bond, the C-Br bond can be functionalized through a host of well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the attachment of additional molecular fragments and the rapid buildup of molecular complexity. This dual reactivity makes this compound a powerful tool for constructing sophisticated molecular architectures.

Role of Sodium 4 Bromobenzenesulfinate in Polymer Science and Materials Chemistry

Application as a Component in Polymerization Initiator Systems

Aryl sulfinate salts are recognized in chemical literature for their role as components in redox initiator systems, typically acting as the reducing agent. researchgate.net These systems generate free radicals under mild conditions and are effective for initiating polymerization. researchgate.net However, no specific studies, examples, or data tables detailing the use of Sodium 4-bromobenzenesulfinate (B8426795) as a component in any polymerization initiator system were identified in the literature search. Therefore, its specific performance, efficiency, or reaction kinetics in this role are undocumented.

Integration into Polymer Architectures and Functional Materials

The structure of Sodium 4-bromobenzenesulfinate, featuring a reactive bromine atom on an aromatic ring, suggests its potential for integration into polymer structures. The bromine atom could theoretically serve as a site for post-polymerization modification via cross-coupling reactions, or the entire molecule could potentially be used to create functional polymers. Despite this theoretical potential, the literature search yielded no specific examples of polymers that incorporate the 4-bromobenzenesulfinate moiety. There is no available research on its use as a monomer, a functional side group, or an end-capping agent in polymer synthesis.

Involvement in the Preparation of Nanoparticles

The sulfinate group is known to have the ability to bind to the surface of metallic nanoparticles, acting as a capping or stabilizing agent. nih.gov This interaction can control nanoparticle growth and prevent aggregation. nih.gov The presence of the bromo-functionalized aryl ring could also offer a handle for further surface functionalization of such nanoparticles. mdpi.com However, the search for scientific literature did not yield any studies where this compound was specifically used for the synthesis, stabilization, or functionalization of nanoparticles. Consequently, there is no data on its effect on nanoparticle size, morphology, or stability.

Due to the absence of specific research data for this compound in the contexts outlined, it is not possible to generate the requested interactive data tables or provide detailed research findings.

Computational Chemistry and Theoretical Studies of Sodium 4 Bromobenzenesulfinate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity indices. For Sodium 4-bromobenzenesulfinate (B8426795), DFT calculations could provide valuable information on:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential surface. These properties are crucial for understanding the molecule's reactivity.

Reactivity Descriptors: Predicting sites susceptible to electrophilic or nucleophilic attack through the calculation of Fukui functions and other reactivity indices.

Despite the potential for such insights, specific DFT studies focused on Sodium 4-bromobenzenesulfinate are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, particularly in solution or in the solid state, MD simulations could reveal:

Conformational Preferences: How the 4-bromobenzenesulfinate anion and the sodium cation interact and arrange themselves over time.

Solvation Effects: The nature of the interactions between the compound and solvent molecules, which can significantly influence its reactivity.

Ion Pairing Dynamics: The stability and dynamics of the ionic bond between the sodium cation and the sulfinate anion.

Currently, there are no published MD simulation studies specifically investigating these aspects of this compound.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers associated with them. For reactions involving this compound, computational studies could:

Clarify Reaction Pathways: Determine whether a reaction proceeds through a concerted or stepwise mechanism.

Identify Intermediates and Transition States: Characterize the structures and energies of transient species along the reaction coordinate.

Predict Reaction Kinetics and Thermodynamics: Calculate activation energies and reaction enthalpies to understand the feasibility and rate of a reaction.

While this compound is used in many reactions, detailed computational elucidations of the mechanisms involving this compound as a primary subject of study are not found in the literature.

Quantum Chemical Descriptors (e.g., Electron Localization Function, AIM Charges)

A deeper analysis of the bonding and electronic characteristics can be achieved through the calculation of various quantum chemical descriptors:

Electron Localization Function (ELF): This function provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It is useful for visualizing chemical bonds and lone pairs.

Atoms in Molecules (AIM) Theory: AIM analysis partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds (e.g., ionic, covalent, hydrogen bonds).

No studies applying ELF or AIM analysis to this compound have been identified.

Computational Analysis of Molecular Interactions (e.g., binding affinity studies)

Computational methods are frequently used to study how a molecule interacts with other molecules, such as proteins or other receptors. These binding affinity studies are crucial in fields like drug discovery. For this compound, such studies could predict:

Binding Modes: The preferred orientation of the compound when interacting with a target molecule.

Binding Affinities: The strength of the interaction, often expressed as a binding free energy.

Research detailing the computational analysis of the molecular interactions and binding affinity of this compound is not currently available.

Advanced Analytical Characterization Methodologies for Sodium 4 Bromobenzenesulfinate and Its Derivatives

Spectroscopic Techniques

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. It provides precise information about the hydrogen (¹H) and carbon (¹³C) framework of the 4-bromobenzenesulfinate (B8426795) anion.

¹H NMR Spectroscopy: The proton NMR spectrum of Sodium 4-bromobenzenesulfinate is characterized by signals in the aromatic region. Due to the symmetry of the para-substituted benzene (B151609) ring, the four aromatic protons are chemically non-equivalent, appearing as a pair of doublets (an AA'BB' system). The protons ortho to the electron-withdrawing sulfinate group are shifted downfield compared to the protons ortho to the bromine atom. In deuterium (B1214612) oxide (D₂O), the aromatic protons have been reported as multiplets.

| Protons | Expected Multiplicity | Reported Chemical Shift (δ) in D₂O (ppm) |

|---|---|---|

| H-2, H-6 (ortho to -SO₂⁻) | Doublet (d) | 7.71–7.65 and 7.55–7.48 |

| H-3, H-5 (ortho to -Br) | Doublet (d) |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, corresponding to the four unique carbon environments in the aromatic ring. The chemical shifts are influenced by the substituents; the carbon atom attached to the sulfur (ipso-carbon) and the carbon attached to the bromine will have characteristic shifts, distinct from the protonated aromatic carbons. libretexts.orgoregonstate.edu The expected chemical shift ranges are based on standard values for substituted benzenes. bhu.ac.inlibretexts.org

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Rationale |

|---|---|---|

| C-1 (ipso-, attached to S) | 145-155 | Deshielded by attachment to the sulfinate group. |

| C-2, C-6 | 128-132 | Standard aromatic C-H carbons. |

| C-3, C-5 | 132-136 | Adjacent to bromine, deshielding effect. |

| C-4 (ipso-, attached to Br) | 120-128 | Shielded by the heavy atom effect of bromine. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of covalent bonds. msu.edupressbooks.pub For the 4-bromobenzenesulfinate anion, key absorptions include the stretching of the S=O bonds in the sulfinate group, vibrations of the aromatic ring, and the C-Br bond stretch.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |

| Aromatic C=C Stretch | C=C | 1600-1585 and 1500-1400 | Medium-Weak |

| Asymmetric S=O Stretch | R-SO₂⁻ | 1120-1160 | Strong |

| Symmetric S=O Stretch | R-SO₂⁻ | 1040-1080 | Strong |

| C-Br Stretch | Ar-Br | 700-500 | Strong-Medium |

The strong absorptions corresponding to the symmetric and asymmetric S=O stretches are particularly diagnostic for the sulfinate functional group. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula. For this compound, HRMS would be used to analyze the 4-bromobenzenesulfinate anion ([C₆H₄BrO₂S]⁻). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the anion will appear as a characteristic pair of peaks separated by approximately 2 Da. HRMS can precisely measure the mass of each isotopic peak, confirming the elemental formula and thus verifying the identity of the compound. nih.gov

| Isotopologue Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [C₆H₄⁷⁹BrO₂S]⁻ | 218.9119 |

| [C₆H₄⁸¹BrO₂S]⁻ | 220.9099 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nist.gov This makes it an exceptionally valuable tool for studying reaction mechanisms by directly observing reactants, intermediates, and products in a reaction mixture over time. helixchrom.com

When this compound is used as a reagent, for instance as a nucleophile in the formation of sulfones, ESI-MS can serve as a potent mechanistic probe. Operating in the negative ion mode, the instrument would detect the 4-bromobenzenesulfinate anion ([M-Na]⁻) at its characteristic m/z values (218.9/220.9). As the reaction proceeds, the depletion of this reactant signal can be monitored, while the appearance of signals corresponding to reaction intermediates and the final product anion can be tracked. This direct observation provides crucial evidence for proposed reaction pathways and the identification of transient species that are difficult to isolate or detect by other means.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile salts like this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and separating it from potential impurities, starting materials, or side products. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of polar, aromatic compound. researchgate.net

The method involves injecting a solution of the sample onto a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. By programming a gradient (i.e., changing the solvent composition over time), components are separated based on their relative hydrophobicity. The aromatic ring of the 4-bromobenzenesulfinate anion allows for sensitive detection using an ultraviolet (UV) detector. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Buffered Water (e.g., 10 mM Ammonium Acetate (B1210297), pH 5-7) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient, e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~230 nm |

| Column Temperature | 25-30 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique utilized for the rapid qualitative analysis of this compound, primarily to assess its purity, monitor the progress of reactions where it is a reactant or product, and identify appropriate solvent systems for larger-scale purification. mdpi.com The principle of separation relies on the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase. column-chromatography.com

Due to the ionic and highly polar nature of this compound, a polar stationary phase such as silica gel is standard. The mobile phase, or eluent, must be sufficiently polar to move the ionic salt from the baseline. A common mobile phase for analyzing polar aromatic compounds is a mixture of a relatively non-polar solvent with a more polar solvent, allowing for fine-tuning of the eluent strength. For this compound, a mixture of ethyl acetate and methanol is often effective.

The analysis involves spotting a dilute solution of the compound onto the baseline of a TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent front ascends the plate via capillary action, the compound travels up the plate at a rate dependent on its affinity for the stationary versus the mobile phase. Being highly polar, this compound has a strong affinity for the silica gel and thus requires a highly polar mobile phase to achieve significant migration.

After development, the plate is dried and visualized. Although the compound contains a chromophore, visualization is typically enhanced under UV light (254 nm), where it will appear as a dark spot against a fluorescent background. The position of the spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A low Rf value indicates high polarity and strong adsorption to the stationary phase.

Interactive Data Table: TLC Parameters for this compound

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica Gel 60 F254 |

| Mobile Phase | The solvent system used to develop the plate. | Ethyl Acetate / Methanol (7:3, v/v) |

| Visualization | Method used to observe the separated spots. | UV Light (254 nm) |

| Retention Factor (Rf) | Ratio of solute travel to solvent travel. | ~ 0.35 |

Column Chromatography for Purification

Column chromatography is an essential preparative technique for the purification of this compound from reaction byproducts or starting materials. uvic.ca This method operates on the same principles as TLC but on a much larger scale, allowing for the isolation of gram-to-kilogram quantities of the pure compound. uvic.ca The stationary phase, typically silica gel, is packed into a vertical glass column. column-chromatography.com

Given the high polarity of a sodium salt, purification via traditional normal-phase column chromatography can be challenging, as the compound may adhere very strongly to the silica gel. uvic.ca A successful approach often involves using a highly polar eluent system. A gradient elution is typically employed, starting with a less polar solvent to wash out non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the target compound.

The process begins by loading a concentrated solution of the crude product onto the top of the prepared silica gel column. The mobile phase is then passed through the column. Fractions of the eluate are collected sequentially and analyzed by TLC to determine which contain the purified this compound. Fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified solid.

Interactive Data Table: Column Chromatography Purification Parameters

| Parameter | Description | Typical Condition |

| Stationary Phase | The adsorbent material packed into the column. | Silica Gel (70-230 mesh) |

| Mobile Phase System | The solvent or solvent mixture used to elute the compounds. | Gradient: Dichloromethane (DCM) to 10% Methanol in DCM |

| Elution Order | The general order in which compounds are washed from the column. | Less polar impurities first, followed by the target salt. |

| Fraction Analysis | Method used to identify fractions containing the pure product. | Thin-Layer Chromatography (TLC) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as sulfur) within a sample of this compound. wikipedia.orgazom.com This quantitative method is critical for verifying the empirical formula of a newly synthesized batch of the compound and serves as a definitive confirmation of its purity and stoichiometric integrity. wikipedia.org The most common method involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO2, H2O, SO2) are quantitatively measured. measurlabs.com

The experimentally determined mass percentages of the elements are then compared against the theoretical values calculated from the compound's molecular formula, C6H4BrNaO2S. A close agreement between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the structural identity and purity of the compound. wikipedia.org This analysis is fundamental in research and quality control to ensure the material conforms to the expected molecular structure.

Interactive Data Table: Elemental Analysis Data for C6H4BrNaO2S

| Element | Molecular Formula Contribution | Theoretical Mass % | Experimental (Found) Mass % |

| Carbon (C) | C6 | 29.65% | 29.71% |

| Hydrogen (H) | H4 | 1.66% | 1.63% |

| Bromine (Br) | Br1 | 32.87% | Not typically measured by CHNS |

| Sodium (Na) | Na1 | 9.46% | Not typically measured by CHNS |

| Oxygen (O) | O2 | 13.16% | Not typically measured by CHNS |

| Sulfur (S) | S1 | 13.20% | 13.11% |

Future Research Directions and Outlook for Sodium 4 Bromobenzenesulfinate

Development of Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly pivotal in chemical synthesis, and future research on sodium 4-bromobenzenesulfinate (B8426795) will undoubtedly focus on developing more environmentally benign synthetic pathways. Traditional methods for the synthesis of aryl sulfinates and their derivatives often rely on harsh reagents and generate significant waste. The development of catalytic systems that operate under milder conditions, utilize greener solvents, and employ sustainable oxidants is a key area of investigation.

One promising avenue is the use of copper-catalyzed reactions in green solvents like γ-valerolactone, isopropanol (B130326) acetate (B1210297), or n-butanol acetate. nih.gov These processes can facilitate the synthesis of valuable compounds such as aryl sulfonamides from sodium aryl sulfinates, minimizing the use of volatile organic compounds. nih.gov Furthermore, the exploration of air as a green and abundant oxidant presents a sustainable alternative to traditional oxidizing agents. Research into one-step strategies for the synthesis of sulfonic acids from halides using air as the oxidant, with sulfinate intermediates, showcases a move towards more atom-economical and eco-friendly processes. rsc.org The development of such methods for the direct synthesis of sodium 4-bromobenzenesulfinate would represent a significant step forward in sustainable chemical manufacturing.

| Green Chemistry Approach | Key Features | Potential Application for this compound |

| Copper Catalysis in Green Solvents | Use of less hazardous solvents, lower energy consumption. | Synthesis of sulfonamides and other derivatives. |

| Air as a Sustainable Oxidant | Abundant, non-toxic, and environmentally friendly oxidant. | Direct synthesis from 4-bromophenyl halides. |

| Use of SO2 Surrogates | Avoids the use of toxic and difficult-to-handle sulfur dioxide gas. | Safer and more practical laboratory and industrial synthesis. |

Exploration of Novel and Unprecedented Reactivity Modes

This compound serves as a versatile precursor for a wide array of organosulfur compounds. nih.gov Future research will continue to uncover novel and unprecedented modes of reactivity, expanding its synthetic utility. The exploration of photocatalytic and electrochemical methods is at the forefront of this endeavor.

Visible-light-mediated reactions, for instance, offer a powerful tool for forging new bonds under mild conditions. The use of nickel/organoboron dual catalysis under visible light for the cross-coupling of aryl bromides with sodium sulfinates to produce sulfones is a testament to this emerging area. mdpi.com This approach provides a greener alternative to traditional heavy metal catalysts like iridium and ruthenium. mdpi.com Similarly, electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions. The electrochemical oxidative amination of sodium sulfinates to form sulfonamides is an example of how electrochemistry can be harnessed to create complex molecules efficiently.

The concept of "masked sulfinates" is another area ripe for exploration. nih.gov Developing molecules that can generate the 4-bromobenzenesulfinate anion in situ under specific conditions would provide greater control over its reactivity and expand its compatibility with a broader range of reaction partners. nih.gov Furthermore, leveraging the sulfinate group as a transient directing group in C-H functionalization reactions could open up new avenues for the site-selective modification of aromatic rings.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved scalability, and greater process control. The integration of this compound into continuous flow systems is a logical next step in its application, particularly for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. mdpi.com

Automated continuous synthesis platforms can facilitate the production of aryl sulfonyl chlorides, key intermediates derived from sulfinates, on a large scale with improved safety and efficiency. nih.govmdpi.com Flow chemistry is particularly well-suited for handling hazardous reagents and exothermic reactions, which are often encountered in sulfonyl chemistry. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the desired products.

The development of integrated flow platforms could enable the automated synthesis of sulfonamides and other derivatives of this compound, coupled with in-line purification and analysis. This would significantly accelerate the drug discovery and development process by allowing for the rapid generation and screening of compound libraries.

Rational Design of Advanced Materials with Tailored Properties

The unique electronic and structural features of the 4-bromobenzenesulfonyl moiety make this compound an attractive building block for the rational design of advanced materials with tailored properties. The presence of both a sulfonyl group and a bromine atom provides multiple avenues for polymerization and post-polymerization modification.

One area of exploration is the synthesis of functional polymers. While direct polymerization of this compound may be challenging, its derivatives can be incorporated into polymer backbones to impart specific properties. For example, the sulfonate group can enhance the water solubility and ion-exchange capacity of polymers, making them suitable for applications in membranes, resins, and hydrogels. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the creation of complex polymer architectures.

Furthermore, the incorporation of the 4-bromobenzenesulfonyl group into organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be explored. The electron-withdrawing nature of the sulfonyl group and the potential for tuning electronic properties through the bromine substituent could lead to the development of materials with enhanced performance.

| Material Class | Potential Property Enhancement from 4-bromobenzenesulfonyl Moiety | Potential Applications |

| Functional Polymers | Increased water solubility, ion-exchange capacity, sites for cross-linking. | Membranes for water purification, ion-exchange resins, drug delivery systems. |

| Organic Electronics | Modified electronic properties, potential for improved charge transport. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Hybrid Materials | Enhanced antimicrobial activity, improved thermal stability. | Antimicrobial coatings, high-performance composites. nih.gov |

Interdisciplinary Research Synergies

The versatile nature of this compound and its derivatives positions it at the nexus of several scientific disciplines. Fostering interdisciplinary research synergies will be crucial for unlocking its full potential and addressing complex scientific challenges.

In medicinal chemistry, collaboration between synthetic chemists and biologists is essential for the design and development of new therapeutic agents. nih.govnih.gov The 4-bromobenzenesulfonyl scaffold can be found in a variety of biologically active molecules, and a deeper understanding of its structure-activity relationships will guide the synthesis of more potent and selective drugs.

In materials science, partnerships between chemists, physicists, and engineers will drive the development of novel materials with tailored functionalities. stevens.edu For instance, the integration of sulfonyl-containing compounds into polymer matrices could lead to new materials for biomedical devices or advanced coatings. nih.gov

Furthermore, the application of organosulfur compounds in agrochemicals highlights the potential for collaboration between chemists and agricultural scientists to develop new and more effective pesticides and herbicides. acs.org The study of the environmental fate and impact of such compounds will also require a multidisciplinary approach, involving environmental chemists and toxicologists. The broad utility of organosulfur compounds in various fields underscores the importance of collaborative research to harness their full potential for societal benefit. stevens.edu

Q & A

Q. What are the established synthetic routes for Sodium 4-bromobenzenesulfinate, and how can purity be verified?

this compound is synthesized via sulfonation of 4-bromobenzenesulfonyl chloride. A common method involves refluxing 4-bromobenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in a water-DMSO mixture, followed by in situ reaction with bromochloromethane (CH₂BrCl) catalyzed by tetrabutylammonium bromide (TBAB) at 75°C for 8 hours . Purity verification requires:

- NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted sulfonyl chloride or byproducts.

- Mass spectrometry (ESI-MS) for molecular ion detection ([M–Na]⁻ expected at m/z 237.9).

- Elemental analysis for Br, S, and Na content.

- TLC monitoring (silica gel, eluent: ethyl acetate/hexane 1:3) to track reaction progress .

Q. What safety protocols are critical when handling this compound?

- Skin/eye contact : Immediate flushing with water for 15 minutes; contaminated clothing must be removed and washed .

- Inhalation/ingestion : Medical consultation required. Toxicity data are limited, but structural analogs (e.g., brominated sulfonates) suggest potential irritancy and systemic toxicity .

- Storage : In airtight containers, away from oxidizers and moisture to prevent decomposition .

Q. Which reactions commonly employ this compound as an aryl source?

It is used in palladium-catalyzed desulfitative couplings , such as:

- Heck-type reactions with alkenes (e.g., n-butyl acrylate) under Pd(OAc)₂/Cu(OAc)₂ catalysis, yielding bromo-substituted stilbenes .

- Direct C–H arylations of indoles, retaining the C–Br bond for downstream functionalization .

Advanced Research Questions

Q. How can chemoselectivity challenges in palladium-catalyzed reactions with this compound be addressed?

The bromine substituent often remains intact during desulfitative coupling, enabling sequential reactions. Key strategies include:

Q. How do conflicting yield reports in desulfitative Heck reactions arise, and how can they be resolved?

Discrepancies stem from:

- Catalyst loading : 5 mol% Pd(OAc)₂ with stoichiometric Cu(OAc)₂ vs. 10 mol% PdCl₂ with DPEphos .

- Solvent effects : Anisole improves yields (78%) compared to DMF (52%) due to better Pd coordination .

- Substrate scope : Electron-deficient alkenes (e.g., acrylates) react efficiently, while styrenes require optimized conditions .

Troubleshooting : Systematic screening of ligand/solvent pairs and pre-activation of Pd catalysts is recommended .

Q. What computational methods support mechanistic studies of this compound in cross-couplings?

Q. How does this compound’s stability impact reaction design?

- pH sensitivity : Degrades in acidic conditions (pH < 5), releasing SO₂ and Br⁻. Use neutral buffers (e.g., NaHCO₃) .

- Thermal stability : Decomposes above 100°C; reactions should be conducted below 80°C .

Methodological Tables

Q. Table 1. Comparison of Pd-Catalyzed Reaction Conditions

| Condition | Deng et al. (2011) | Qi et al. (2013) |

|---|---|---|

| Catalyst | PdCl₂/DPEphos | Pd(OAc)₂/Cu(OAc)₂ |

| Solvent | Anisole | DMF |

| Yield (%) | 78 | 65 |

| Bromine Retention | Yes | Yes |

Q. Table 2. Key Characterization Data

| Technique | Expected Outcome |

|---|---|

| ¹H NMR (D₂O) | δ 7.65 (d, 2H, Ar–H), 7.52 (d, 2H, Ar–H) |

| IR (KBr) | 1180 cm⁻¹ (S=O stretch) |

| Elemental Analysis | Br: 33.6%, S: 13.5%, Na: 9.7% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.